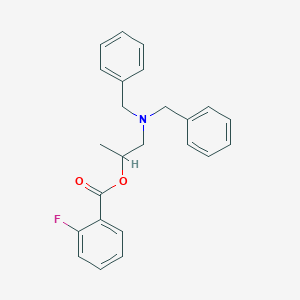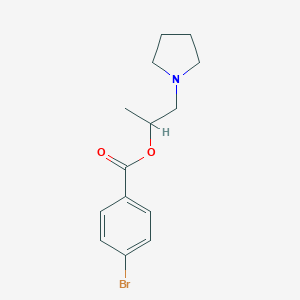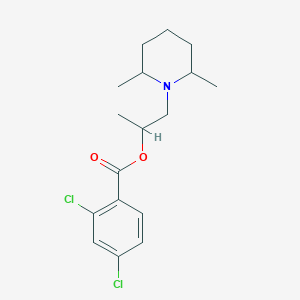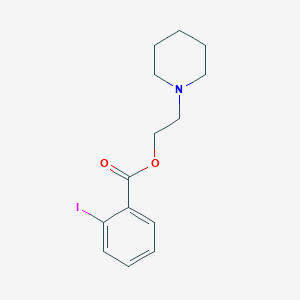
N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide, also known as benzocaine, is a local anesthetic that is commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking the nerve signals that transmit pain sensations to the brain, providing temporary relief from pain and discomfort.
Mécanisme D'action
Benzocaine works by blocking the voltage-gated sodium channels in nerve cells, preventing the influx of sodium ions and the subsequent depolarization of the cell membrane. This prevents the generation and propagation of action potentials, effectively blocking nerve signals and providing temporary relief from pain and discomfort.
Biochemical and Physiological Effects:
Benzocaine has been shown to have a number of biochemical and physiological effects, including the inhibition of oxidative phosphorylation and the induction of apoptosis in cancer cells. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Benzocaine has a number of advantages for use in lab experiments, including its low toxicity and high solubility in water and alcohol. However, it is important to note that N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide may interfere with certain assays and experiments, and care should be taken to ensure that it does not affect the results of the study.
Orientations Futures
There are a number of potential future directions for research on N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide, including the development of new local anesthetics based on its structure, the investigation of its effects on cancer cells, and the exploration of its potential as an antioxidant and neuroprotective agent. Additionally, further research is needed to better understand the mechanisms of action of this compound and to optimize its use in medical and dental procedures.
Méthodes De Synthèse
Benzocaine can be synthesized from p-aminobenzoic acid and ethanolamine through a series of chemical reactions. The first step involves the conversion of p-aminobenzoic acid to p-nitrobenzoic acid through nitration. The p-nitrobenzoic acid is then reduced to p-aminobenzoic acid, which is esterified with ethanolamine to form N-benzyl-N-isopropyl-2-(2-methylphenoxy)acetamide.
Applications De Recherche Scientifique
Benzocaine is widely used in scientific research as a tool for studying the mechanisms of pain and anesthesia. It is also used as a model compound for testing the efficacy of new local anesthetics. Benzocaine has been shown to be effective in blocking pain signals in both peripheral and central nervous systems.
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-benzyl-2-(2-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H23NO2/c1-15(2)20(13-17-10-5-4-6-11-17)19(21)14-22-18-12-8-7-9-16(18)3/h4-12,15H,13-14H2,1-3H3 |
Clé InChI |
CNLNGSIEOVVQKG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2)C(C)C |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)N(CC2=CC=CC=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294897.png)

![4-methyl-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B294900.png)



![1-[Benzyl(methyl)amino]propan-2-yl 2-chlorobenzoate](/img/structure/B294905.png)
![2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294908.png)
![1-[Benzyl(methyl)amino]propan-2-yl 4-bromobenzoate](/img/structure/B294909.png)



![2,4-dichloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B294917.png)

